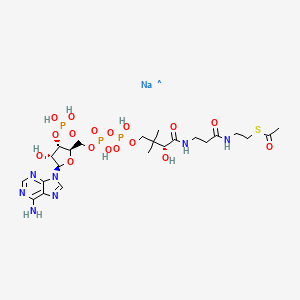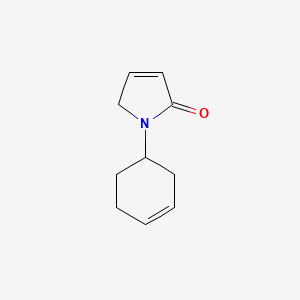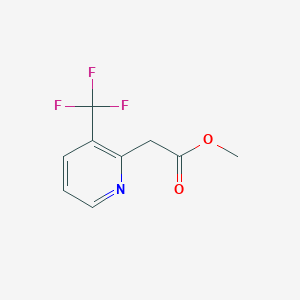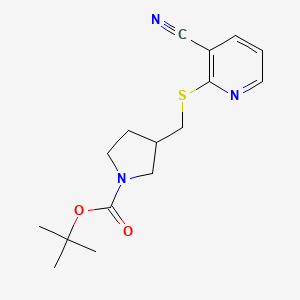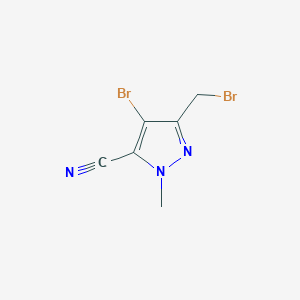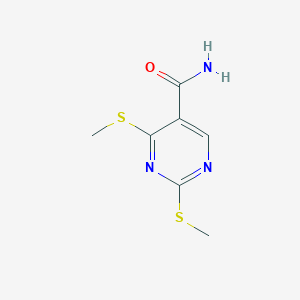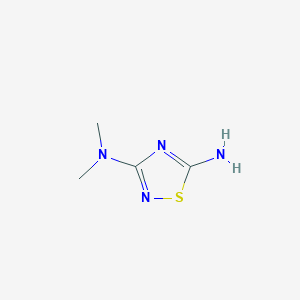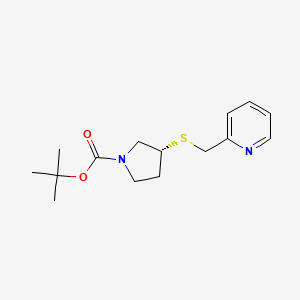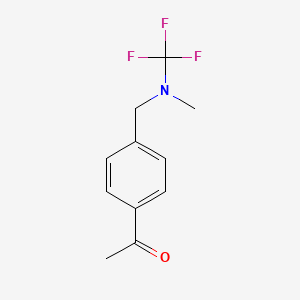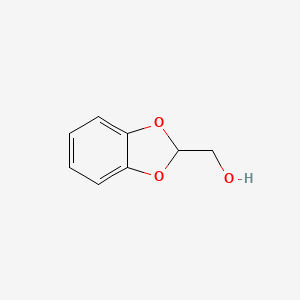
1,3-Benzodioxole-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-2-methanol, also known as piperonyl alcohol, is an organic compound with the molecular formula C8H8O3. This compound is characterized by a benzene ring fused with a dioxole ring and a methanol group attached to the second carbon of the dioxole ring. It is a colorless liquid that is used in various chemical applications due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-2-methanol can be synthesized through the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . Another method involves the reaction of catechol with disubstituted halomethanes in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to improve efficiency and scalability. For example, the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst in a continuous process has shown high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Benzodioxole-2-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich dioxole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various alcohol derivatives.
Substitution: Results in halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor or intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound is used in the study of enzyme inhibition and metabolic pathways.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: Used in the production of fragrances, insecticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-2-methanol involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . Additionally, it can inhibit specific enzymes, such as cyclooxygenase (COX), by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
1,3-Benzodioxole-2-methanol can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound without the methanol group.
Safrole: Contains a methylenedioxy group but differs in the side chain structure
Uniqueness: this compound is unique due to its methanol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
22946-12-9 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1,3-benzodioxol-2-ylmethanol |
InChI |
InChI=1S/C8H8O3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 |
Clave InChI |
NVFNURDSPUTUOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


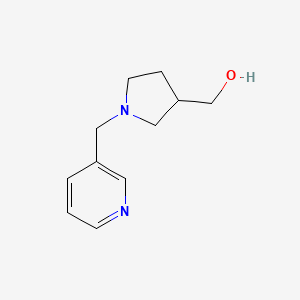
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
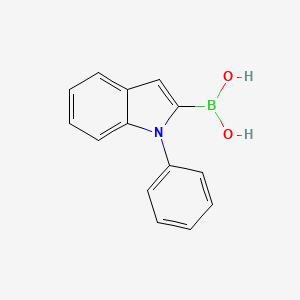
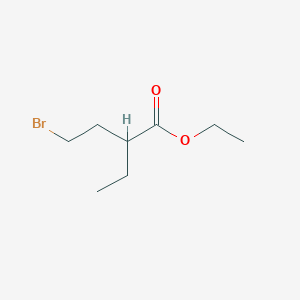
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)
